N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
CAS No.:
Cat. No.: VC11216824
Molecular Formula: C20H19ClN2O3
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN2O3 |
|---|---|
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C20H19ClN2O3/c1-2-11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-12-13-7-9-14(21)10-8-13/h3-10,24H,2,11-12H2,1H3,(H,22,25) |
| Standard InChI Key | SVWFPLQWIJDXQU-UHFFFAOYSA-N |
| SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
| Canonical SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituents
The compound features a 1,2-dihydroquinoline backbone substituted at the 1-position with a propyl group, a 4-hydroxy moiety, a 2-oxo group, and a 3-carboxamide linked to a 4-chlorobenzyl group . The presence of the chlorinated aromatic ring and alkyl chain distinguishes it from simpler quinoline derivatives. Key structural attributes include:
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Quinoline nucleus: A bicyclic system with a fused benzene and pyridine ring.
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Propyl substituent: A three-carbon alkyl chain at position 1, influencing lipophilicity and metabolic stability.
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4-hydroxy-2-oxo groups: Polar functional groups that may participate in hydrogen bonding with biological targets.
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N-(4-chlorobenzyl)carboxamide: A chlorinated aromatic moiety linked via an amide bond, likely enhancing target affinity .
Molecular Properties
Comparative analysis with analogs reveals critical physicochemical parameters:
The propyl chain increases lipophilicity compared to propenyl or shorter alkyl chains, potentially enhancing membrane permeability . The 4-chlorobenzyl group may improve receptor binding through hydrophobic and halogen interactions.
Synthesis and Structural Optimization
Synthetic Pathways
While no direct synthesis protocol exists for this compound, patented methods for analogous quinolinecarboxamides provide a framework :
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Quinoline core formation: Cyclocondensation of aniline derivatives with β-ketoesters under acidic conditions.
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Alkylation: Introduction of the propyl group at position 1 using alkyl halides or Mitsunobu reactions.
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Carboxamide coupling: Reaction of the 3-carboxylic acid intermediate with 4-chlorobenzylamine via EDCI/HOBt-mediated coupling.
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Hydroxylation: Selective oxidation or hydrolysis to introduce the 4-hydroxy group .
A representative synthesis from involves:
Structural Modifications
Key modifications in related compounds highlight critical SAR trends:
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Alkyl chain length: Propyl groups balance lipophilicity and metabolic stability better than methyl or propenyl .
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Chlorine position: Para-substitution on the benzyl ring maximizes steric and electronic effects.
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Hydroxy group: Essential for hydrogen bonding with targets like COX-2 or nitric oxide synthase .
Pharmacological Activities
Anti-Inflammatory Mechanisms
Quinolinecarboxamides exhibit anti-inflammatory effects through multiple pathways:
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COX-1/COX-2 inhibition: Analogs like quinoline acetohydrazides reduce prostaglandin synthesis, with IC50 values of 1–10 μM.
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Nitric oxide suppression: Pyrazoloquinoline derivatives inhibit NO production in RAW 264.7 cells (IC50: 5–20 μM).
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Cytokine modulation: Laquinimod reduces TNF-α and IL-6 levels in murine models of encephalomyelitis .
Immunomodulatory Effects
In the experimental autoimmune encephalomyelitis (EAE) model, laquinimod (a structural analog) showed:
While N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl derivative remains untested, its similarity to laquinimod suggests potential utility in multiple sclerosis or rheumatoid arthritis.
Future Research Directions
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Target identification: Screen against kinase or nuclear hormone receptor libraries.
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In vivo efficacy: Evaluate in EAE or collagen-induced arthritis models.
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Toxicokinetics: Assess bioavailability, half-life, and metabolite profiles.
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